(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is an organic compound characterized by its complex structure, which includes methoxyphenyl, thiophene, and acrylamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid, thiophene-2-carboxaldehyde, and acryloyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2-methoxyphenylacetic acid and thiophene-2-carboxaldehyde in the presence of a suitable catalyst.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced electrical conductivity or novel pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and thiophene groups can facilitate binding to hydrophobic pockets, while the acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3-(thiophen-2-yl)acrylamide
- N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-phenylacrylamide
- N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(furan-2-yl)acrylamide
Uniqueness
(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both methoxyphenyl and thiophene groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-8-4-3-7-14(15)16(21-2)12-18-17(19)10-9-13-6-5-11-22-13/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGNQLFPMOLFI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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